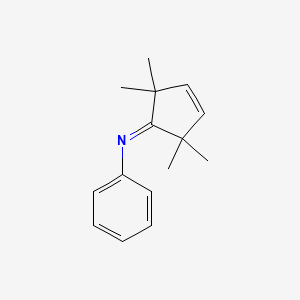
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 1 and 5 positions of the triazole ring, with a carbonitrile group at the 4 position. The 1,2,3-triazole moiety is of significant interest in various fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through various methodsThis reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction is typically carried out under mild conditions using copper(I) iodide as a catalyst and a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow conditions. This method involves the use of a heterogeneous catalyst, such as copper-on-charcoal, to facilitate the reaction . The continuous flow process allows for the efficient production of the compound with high yields and good functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitro-substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation chemistry for labeling biomolecules.
Medicine: Investigated for its potential as an antiepileptic agent and other therapeutic applications.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can mimic amide bonds, allowing it to bind to various enzymes and receptors in biological systems . This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
1,5-Diphenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Imidazoles: Another class of heterocyclic compounds with a five-membered ring containing two nitrogen atoms.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
89844-77-9 |
|---|---|
Fórmula molecular |
C15H10N4 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
1,5-diphenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C15H10N4/c16-11-14-15(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H |
Clave InChI |
LHNFFUPNKOZNJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)



![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)

